molecular formula C18H18Cl2N2O B5795921 4-(3-Chloro-4-methylphenyl)piperazinyl 3-chlorophenyl ketone

4-(3-Chloro-4-methylphenyl)piperazinyl 3-chlorophenyl ketone

Cat. No.: B5795921
M. Wt: 349.3 g/mol
InChI Key: ZRSNPSSERMAFTP-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)piperazinyl 3-chlorophenyl ketone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a 3-chlorophenyl ketone group.

Chemical Reactions Analysis

4-(3-Chloro-4-methylphenyl)piperazinyl 3-chlorophenyl ketone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be performed using boron reagents and palladium catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)piperazinyl 3-chlorophenyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine derivatives are known to interact with neurotransmitter receptors, leading to changes in signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-(3-Chloro-4-methylphenyl)piperazinyl 3-chlorophenyl ketone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other piperazine derivatives.

Properties

IUPAC Name

[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O/c1-13-5-6-16(12-17(13)20)21-7-9-22(10-8-21)18(23)14-3-2-4-15(19)11-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSNPSSERMAFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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